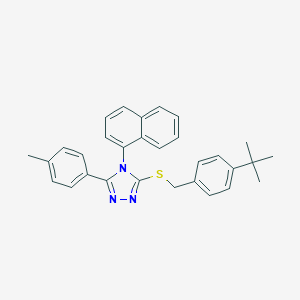![molecular formula C21H22ClN3S B419115 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole](/img/structure/B419115.png)
3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl, cyclohexyl, and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
- 3-(3-Chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole
- 5-((4-Chlorophenyl)sulfanyl)methyl-4-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(4-Chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C21H22ClN3S |
|---|---|
分子量 |
383.9g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methylsulfanyl]-5-cyclohexyl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H22ClN3S/c22-18-13-11-16(12-14-18)15-26-21-24-23-20(17-7-3-1-4-8-17)25(21)19-9-5-2-6-10-19/h2,5-6,9-14,17H,1,3-4,7-8,15H2 |
InChI 键 |
ZETUDPPKSDMJIV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
规范 SMILES |
C1CCC(CC1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B419032.png)
![N-(3,5-dimethylphenyl)-2-[(6-ethoxy-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B419037.png)
![2-[(8-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide](/img/structure/B419040.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B419041.png)
![3-Amino-N-(2,4-dimethoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B419042.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419044.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B419045.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419048.png)
![N-(2-chlorophenyl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419051.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B419052.png)
![N-(4-methylphenyl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419053.png)
![N-(3-acetylphenyl)-2-{[5-(4-methylphenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B419054.png)

